2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
説明
This compound is a structurally complex acetamide derivative featuring a substituted imidazole-thioether core linked to a 5-methylisoxazole moiety. Key structural elements include:
- Imidazole ring: Substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and 4-bromophenyl groups, respectively. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .
- 5-Methylisoxazole: A heterocyclic amine acceptor linked via an acetamide bond, which may contribute to target selectivity in enzyme inhibition (e.g., COX-1/2) .
Synthetic routes for analogous compounds involve multi-step protocols, such as condensation of substituted aldehydes with diamines under nitrogen atmosphere (e.g., ), followed by thioether formation and acetamide coupling .
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF2N4O3S/c1-13-10-19(28-32-13)27-20(30)12-33-22-26-11-18(14-2-4-15(23)5-3-14)29(22)16-6-8-17(9-7-16)31-21(24)25/h2-11,21H,12H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIFVUQKNPKQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 505.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a methylisoxazole moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler aromatic compounds. A typical synthetic route includes the formation of the imidazole ring followed by thiolation and acetamide formation. The detailed synthetic procedure can be found in patent literature .
Analgesic and Anti-inflammatory Effects
Studies on related compounds suggest potential analgesic activities. For example, 4-arylidene-oxazol-5(4H)-ones have shown positive results in pain models such as the writhing test and hot plate test . The imidazole derivatives are hypothesized to interact with pain pathways, potentially providing analgesic benefits.
Inhibition of Enzymatic Activity
Preliminary studies suggest that similar compounds may inhibit key enzymes involved in neurodegenerative diseases. For instance, some phenylimidazolone compounds have been noted for their ability to inhibit β-secretase (BACE1), which is crucial in the formation of amyloid plaques in Alzheimer's disease . This inhibition could position the compound as a candidate for further research in neuroprotection.
Case Studies
A detailed evaluation of related compounds demonstrates their efficacy across various biological assays:
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Benzimidazole Derivatives | Antimicrobial | Disc diffusion | Significant inhibition against E. coli and S. aureus |
| 4-Arylidene-Oxazolones | Analgesic | Writhing test | High analgesic activity compared to control |
| Imidazole Derivatives | Enzyme Inhibition | In vitro assays | Effective β-secretase inhibition |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes like BACE1, impacting amyloid processing.
- Interaction with Receptors : The presence of the imidazole ring may facilitate interactions with various receptors involved in pain modulation.
- Antioxidant Properties : Some studies suggest that heterocyclic compounds possess antioxidant properties that could contribute to their therapeutic effects.
類似化合物との比較
Key Observations :
Difluoromethoxy vs. methoxy: The difluoromethoxy group in the target compound improves metabolic stability by resisting oxidative demethylation, a common issue with methoxy-substituted drugs .
Thioether vs. Ether/Sulfonyl Linkages :
- The thioether bridge in the target compound and Compound 9 may enhance binding to cysteine-rich enzyme active sites compared to the sulfonyl group in ’s compound, which is bulkier and more polar .
Heterocyclic Acceptor Moieties: 5-Methylisoxazole (target compound) vs. thiazole (Compound 9): Isoxazole’s lower basicity compared to thiazole may reduce off-target interactions with non-specific nucleophiles .
COX Inhibition Potential
- Compound 9 () demonstrated IC₅₀ = 0.8 µM for COX-2 inhibition, attributed to its thiazole-acetamide motif and fluorophenyl group. The target compound’s difluoromethoxy and bromophenyl groups may further optimize hydrophobic binding pockets in COX-2 .
- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () lacks COX activity but highlights the role of fluorinated benzyl groups in improving tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
